molecular formula C6H6N2O3 B3376381 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid CAS No. 1190392-07-4

2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

Cat. No. B3376381
CAS RN: 1190392-07-4
M. Wt: 154.12 g/mol
InChI Key: LONPTYYFZQGRGJ-UHFFFAOYSA-N
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Description

“2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1190392-07-4 . It has a molecular weight of 154.13 . The IUPAC name for this compound is (6-oxo-1 (6H)-pyrimidinyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical properties are not specified in the sources I found.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

Mechanism of Action

Target of Action

The primary target of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid is the bifunctional enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei . This enzyme plays a crucial role in the folate metabolism pathway, which is essential for the growth and survival of Trypanosomatidae .

Mode of Action

The compound interacts with its target by inhibiting the enzymatic activity of FolD . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates in the folate metabolism pathway . This inhibition disrupts the normal functioning of the pathway, leading to detrimental effects on the organism.

Biochemical Pathways

The affected biochemical pathway is the folate metabolism pathway. This pathway is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting FolD, 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid disrupts nucleotide synthesis, leading to impaired DNA replication and RNA transcription .

Result of Action

The molecular effect of the compound’s action is the inhibition of FolD, which leads to the disruption of the folate metabolism pathway . On a cellular level, this results in impaired DNA replication and RNA transcription, which can lead to cell death .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid. For instance, certain compounds exhibit pH-responsive behavior, which can affect their self-assembling behavior in aqueous solutions . .

properties

IUPAC Name

2-(6-oxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPTYYFZQGRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

CAS RN

1190392-07-4
Record name 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To pyrimidin-4(3H)-one (0.608 g, 6.33 mmol) was added 5 N sodium hydroxide solution (2.5 mL) followed by chloroacetic acid (0.598 g, 6.33 mmol). The reaction mixture was heated at 105° C. for 2 h. After cooled down to ambient temperature, it was neutralized with 2 N hydrochloric acid (3.2 mL) and then directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). Removal of the volatiles in vacuo afforded the title compound as a white solid. 1H NMR (DMSO-d6): δ 13.2 (s, 1H), 8.43 (s, 1H), 7.94 (d, J=6.7 Hz, 1H), 6.43 (d, J=6.6 Hz, 1H), 4.63 (s, 2H). LC/MS 155.1 (M+1).
Quantity
0.608 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.598 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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